Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-

Catalog No.
S13054278
CAS No.
612054-70-3
M.F
C10H16N5O5P
M. Wt
317.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hyd...

CAS Number

612054-70-3

Product Name

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-

IUPAC Name

[3-(6-aminopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid

Molecular Formula

C10H16N5O5P

Molecular Weight

317.24 g/mol

InChI

InChI=1S/C10H16N5O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,11,12,13)(H2,17,18,19)

InChI Key

WCFJWHDBXBUIBM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(CCOCP(=O)(O)O)CO)N

Phosphonic acid, specifically [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-, is a chemical compound characterized by its unique structure that includes a purine derivative. The molecular formula for this compound is C9H14N5O4PC_9H_{14}N_5O_4P, and it has a molecular weight of approximately 287.21 g/mol. This compound features a phosphonic acid functional group, which is known for its strong acidity and ability to form stable complexes with metal ions, making it of interest in various chemical and biological applications.

, including:

  • Esterification: Reacting with alcohols to form phosphonate esters.
  • Hydrolysis: Breaking down in the presence of water, which can lead to the release of phosphonic acid and other by-products.
  • Condensation: Involving the formation of phosphonamidates when reacted with amines.

In the case of [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] phosphonic acid, it may also participate in reactions typical of purine derivatives, such as nucleophilic substitutions and cyclization reactions under specific conditions.

The biological activity of phosphonic acid derivatives often includes:

  • Antiviral Properties: Many phosphonic acids exhibit antiviral activity, particularly against viruses like HIV and herpes simplex virus.
  • Antitumor Effects: Some derivatives have shown promise in inhibiting tumor growth and proliferation.
  • Enzyme Inhibition: Phosphonic acids can act as inhibitors for specific enzymes involved in nucleotide metabolism.

The specific biological activity of [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] phosphonic acid has not been extensively documented, but its structural similarity to known bioactive compounds suggests potential pharmacological effects.

The synthesis of [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] phosphonic acid can be approached through several methods:

  • Phosphorylation Reactions: Using phosphorus oxychloride or phosphoric acid to introduce the phosphonic group onto the purine derivative.
  • Coupling Reactions: Employing coupling agents like carbodiimides to facilitate the attachment of the hydroxybutoxy group to the purine moiety.
  • Protective Group Strategies: Utilizing protective groups during synthesis to prevent unwanted reactions at sensitive sites on the molecule.

These methods require careful optimization to achieve high yields and purity.

Phosphonic acids, including [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl], have several applications:

  • Pharmaceutical Development: Investigated for their potential as antiviral and anticancer agents.
  • Agricultural Chemicals: Used in developing herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants.
  • Material Science: Employed in creating coatings and materials with enhanced properties due to their chemical stability.

Studies on the interactions of [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] phosphonic acid with biological systems are essential for understanding its pharmacodynamics. Potential areas of focus include:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins, particularly enzymes involved in nucleic acid metabolism.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells could provide insights into its efficacy as a therapeutic agent.

These studies are crucial for assessing the compound's safety and effectiveness in clinical applications.

Several compounds share structural similarities with [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] phosphonic acid. Notable examples include:

Compound NameCAS NumberKey Features
2-Amino-9-(2-hydroxyethoxy)methyl]-1H-purine106941-25-7Contains a hydroxymethyl group; potential antiviral activity.
Adenylylmethylenediphosphonate disodium salt7414-56-4Known for its role in nucleotide metabolism; exhibits enzyme inhibition properties.
((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran)56-65-5A purine derivative with potential biological activity against viruses.

Uniqueness

The uniqueness of [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] phosphonic acid lies in its specific combination of functional groups that may confer distinct biological activities compared to similar compounds. Its design allows for potential interactions that could lead to novel therapeutic applications not fully explored yet.

XLogP3

-2.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

317.08890563 g/mol

Monoisotopic Mass

317.08890563 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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